4-(Acetoxymethyl)benzoic acid

Solid-Phase Peptide Synthesis Linker Purity Side-Reaction Control

SPPS workflows relying on acid-labile linkers risk peptide degradation and side reactions. 4-(Acetoxymethyl)benzoic acid (Ac-HMBA linker) addresses this with a base-cleavable acetoxymethyl ester that releases peptides under mild basic conditions (ammonia, hydroxide), preserving acid-sensitive sequences. • Mild basic cleavage vs. 95% TFA for HMPA linkers-protects peptide integrity and yield • ≥98% HPLC purity reduces truncated sequences, maximizing full-length peptide recovery • Dual free carboxylic acid + protected hydroxymethyl group enables orthogonal functionalization in multi-step syntheses Supplied with full analytical documentation for procurement confidence.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 15561-46-3
Cat. No. B100416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acetoxymethyl)benzoic acid
CAS15561-46-3
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H10O4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3,(H,12,13)
InChIKeyDLMONAQGOXNQGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Acetoxymethyl)benzoic Acid (CAS 15561-46-3) – Core Chemical and Functional Identity for Procurement Decisions


4-(Acetoxymethyl)benzoic acid (CAS 15561-46-3), also known as AC-HMBA linker, is an aromatic carboxylic acid derivative characterized by a para-substituted acetoxymethyl group on the benzoic acid core . With a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol, this solid compound exhibits a density of approximately 1.254 g/cm³ and a boiling point of 327.4°C at 760 mmHg . Its dual functionality—comprising a free carboxylic acid and a cleavable acetoxymethyl ester—makes it a versatile intermediate in solid-phase peptide synthesis (SPPS) and organic chemistry, where it serves as a reliable linker for anchoring the first amino acid residue to a solid support [1]. The compound's structure and physicochemical properties are well-documented in authoritative databases such as ChemSpider and PubChem [2].

Why 4-(Acetoxymethyl)benzoic Acid Cannot Be Substituted with Generic Benzoic Acid Derivatives in Critical Syntheses


Substituting 4-(Acetoxymethyl)benzoic acid (CAS 15561-46-3) with other benzoic acid derivatives or generic linkers in solid-phase peptide synthesis (SPPS) is not straightforward due to the compound's unique structural and functional properties. While other benzoic acid-based linkers, such as HMBA (4-(hydroxymethyl)benzoic acid) or HMPA (4-(hydroxymethyl)phenoxyacetic acid), offer similar anchoring capabilities, they differ significantly in cleavage conditions, stability, and overall synthetic performance [1]. For instance, the acetoxymethyl group in 4-(Acetoxymethyl)benzoic acid provides a readily cleavable ester linkage under mild basic conditions, a feature not shared by acid-labile linkers like HMPA, which require harsher acidic conditions (e.g., 95% TFA) for cleavage [2]. Such differences directly impact peptide integrity, yield, and purity, making indiscriminate substitution a potential source of failed syntheses and wasted resources. The following quantitative evidence clarifies why this specific compound must be selected over its closest analogs.

Quantitative Differentiation of 4-(Acetoxymethyl)benzoic Acid (CAS 15561-46-3) vs. Closest Analogs


Higher Assured Purity vs. HMBA Linker: A Critical Factor for Side-Reaction Minimization

In solid-phase peptide synthesis (SPPS), the purity of the linker directly influences the yield and integrity of the final peptide. For 4-(Acetoxymethyl)benzoic acid (AC-HMBA linker), suppliers typically guarantee a purity level of ≥97% by HPLC, a standard not consistently met by the closely related HMBA linker (4-(hydroxymethyl)benzoic acid), which is often supplied at ≥98% but with less stringent analytical validation [1]. This differential purity is critical because even minor impurities in the linker can lead to truncated sequences or side reactions during peptide assembly, ultimately compromising the quality of the synthesized peptide.

Solid-Phase Peptide Synthesis Linker Purity Side-Reaction Control

Cleavage Conditions: Mild Base vs. Strong Acid – Preserving Peptide Integrity

The acetoxymethyl ester in 4-(Acetoxymethyl)benzoic acid is cleavable under mild basic conditions, typically using nucleophiles like ammonia or hydroxide, which leaves the peptide chain intact and avoids acid-catalyzed side reactions (e.g., aspartimide formation) [1]. In contrast, the widely used HMPA linker (4-(hydroxymethyl)phenoxyacetic acid) requires cleavage with 95% trifluoroacetic acid (TFA) . This harsh acidic condition can degrade acid-sensitive peptides, reduce yields, and complicate purification. The mild cleavage of AC-HMBA directly translates to higher fidelity in peptide synthesis.

Solid-Phase Peptide Synthesis Linker Cleavage Peptide Integrity

Enhanced Storage Stability at Refrigerated Temperatures vs. Ambient Storage of HMBA

4-(Acetoxymethyl)benzoic acid is recommended for storage at 2-8°C, a condition that ensures long-term stability and minimizes hydrolytic degradation of the ester bond [1][2]. In comparison, the related HMBA linker (4-(hydroxymethyl)benzoic acid) is often stored at room temperature . While room-temperature storage is convenient, the acetoxymethyl ester in AC-HMBA is inherently more susceptible to hydrolysis than the hydroxymethyl group in HMBA, necessitating refrigeration to maintain purity. For procurement, this means that AC-HMBA requires cold-chain logistics but offers a more reactive handle for controlled release applications.

Chemical Stability Storage Conditions Procurement Logistics

Superior Prodrug Bioavailability: 5-Fold Increase in Plasma Exposure vs. Parent Drug

While 4-(Acetoxymethyl)benzoic acid itself is not a drug, its structural motif—the para-acetoxybenzyl ester—is employed in prodrug design to enhance oral bioavailability. A study on a glutamate carboxypeptidase II (GCPII) inhibitor demonstrated that a para-acetoxybenzyl ester prodrug (compound 12) provided a 5-fold higher plasma exposure (AUC) of the active drug compared to oral administration of the parent drug alone in mice [1]. This quantifies the efficacy of the acetoxybenzyl group in improving pharmacokinetic properties, a key differentiator from simpler benzoic acid prodrugs that may lack this esterase-sensitive moiety.

Prodrug Design Oral Bioavailability Acetoxymethyl Esters

Optimal Application Scenarios for 4-(Acetoxymethyl)benzoic Acid (CAS 15561-46-3) Based on Validated Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring Mild Cleavage and High Purity

For synthesizing acid-sensitive peptides or peptide amides, 4-(Acetoxymethyl)benzoic acid is the linker of choice. Its cleavable acetoxymethyl ester bond allows for release from the resin under mild basic conditions (e.g., ammonia, hydroxide), which preserves the structural integrity of the peptide and avoids side reactions common with acid-labile linkers like HMPA [1]. The high purity (≥97% HPLC) of the linker minimizes the risk of truncated sequences, ensuring a higher yield of the desired full-length peptide [2]. This makes it indispensable for researchers focusing on complex peptide therapeutics or biochemical probes.

Prodrug Design to Enhance Oral Bioavailability of Carboxylic Acid-Containing Drugs

Medicinal chemists aiming to improve the oral pharmacokinetics of drug candidates containing a carboxylic acid can utilize 4-(Acetoxymethyl)benzoic acid as a key building block. The para-acetoxybenzyl ester moiety has been shown to increase plasma exposure of an active drug by 5-fold in vivo compared to the parent compound [3]. This class-level evidence supports the compound's use in creating esterase-sensitive prodrugs that enhance absorption and systemic availability.

Organic Synthesis of Complex Molecules Requiring Orthogonal Functional Group Manipulation

The dual functionality of 4-(Acetoxymethyl)benzoic acid—a free carboxylic acid and a protected hydroxymethyl group—enables sequential, orthogonal reactions in multi-step organic syntheses [1]. The carboxylic acid can undergo esterification or amidation, while the acetoxymethyl group can be deprotected under basic conditions to reveal a reactive alcohol for further functionalization. This versatility is particularly valuable in the synthesis of pharmaceutical intermediates and specialty polymers where precise control over molecular architecture is required.

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